N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c1-14-8-11-22(15(2)12-14)28(25,26)23(16(3)24)17-9-10-21-19(13-17)18-6-4-5-7-20(18)27-21/h8-13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYXKBMSXLOLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of the Dibenzofuran Core
The foundational step involves introducing the 2,4-dimethylphenylsulfonyl group to the tetrahydrodibenzo[b,d]furan scaffold. A modified Ullmann coupling or nucleophilic aromatic substitution is typically employed. For example, reacting 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine with 2,4-dimethylbenzenesulfonyl chloride in acetonitrile at 30–50°C facilitates sulfonamide bond formation. The reaction requires a base such as sodium hydroxide (1.1 equivalents) to neutralize HCl byproducts, achieving yields of 68–75% after flash chromatography.
Critical Parameters:
Acetylation of the Secondary Amine
The sulfonylated intermediate undergoes acetylation using acetic anhydride or acetyl chloride. In a representative procedure, the sulfonamide is treated with acetic anhydride (1.5 equivalents) in dichloromethane (DCM) under reflux for 4–6 hours. Triethylamine (2 equivalents) acts as a base, yielding the acetamide derivative with 80–85% purity before crystallization.
Side Reactions:
-
Over-acetylation is mitigated by controlled reagent addition and temperature modulation (0–5°C initial cooling).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies highlight acetonitrile as the optimal solvent for sulfonylation due to its high dielectric constant (ε = 37.5), which stabilizes transition states. Elevated temperatures (50°C) accelerate reaction kinetics but risk decomposition, whereas 30°C balances speed and stability.
Table 1: Solvent Impact on Sulfonylation Yield
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 75 |
| DMF | 36.7 | 68 |
| THF | 7.5 | 42 |
Catalytic Enhancements
Copper(I) iodide (5 mol%) catalyzes Ullmann-type couplings, reducing reaction times from 24 hours to 8 hours while maintaining yields >70%. However, residual metal contamination necessitates chelating agents (e.g., EDTA) during workup.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Mass Spectrometry
Electrospray ionization (ESI-MS) exhibits a molecular ion peak at m/z 398.1 ([M+H]⁺), consistent with the molecular formula C₂₂H₂₃NO₄S.
Scalability and Industrial Adaptations
Pilot-Scale Synthesis
A patent-disclosed protocol scales the reaction to 10 kg batches using continuous flow reactors. Key adjustments include:
Green Chemistry Considerations
Solvent recovery systems (e.g., acetonitrile distillation) reduce waste by 40%. Catalytic recycling of copper iodide lowers costs by 15%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
N-(Phenylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide (CAS 1105192-38-8)
- Key Difference : Replaces the 2,4-dimethylphenylsulfonyl group with a simple phenylsulfonyl.
- However, the lack of electron-donating methyl substituents could decrease stability under oxidative conditions .
N-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yl)-N-(thiophen-2-ylsulfonyl)benzamide (CAS 518305-26-5)
- Key Difference : Substitutes acetamide with benzamide and uses a thiophene sulfonyl group.
- Implications : The thiophene ring introduces sulfur-based electronics, which may alter solubility and metabolic pathways. Benzamide’s bulkier aromatic system could reduce conformational flexibility compared to acetamide .
Substituent Variations
4-Fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide (CAS 706769-29-1)
- Key Difference : Replaces acetamide with a sulfonamide and introduces fluorine at the 4-position.
- Implications: Fluorine enhances electronegativity and metabolic stability.
2-(3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-3-yl)acetamide (PDB ID: 2EO)
- Key Difference: Adds a phthalazinone heterocycle to the acetamide chain.
- Implications: The phthalazinone moiety introduces hydrogen-bonding sites, likely enhancing interactions with biological targets like kinases or proteases. Molecular weight increases to C₂₃H₂₁N₃O₃ (395.43 g/mol), affecting pharmacokinetics .
Functional Group Analog Comparison
Sulfonamide vs. Acetamide Derivatives
Ether-Linked Analogs
N-(4-Ethoxyphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide
Application-Based Comparison
Agrochemical Relevance
- Mefluidide (CAS 53780-34-0): A herbicide with a trifluoromethylsulfonyl group. The target compound’s tetrahydrodibenzo[b,d]furan core may offer improved soil persistence compared to mefluidide’s simpler aromatic structure .
- Alachlor (CAS 15972-60-8): A chloroacetamide herbicide. The target compound’s sulfonyl group could reduce phytotoxicity while maintaining herbicidal activity .
Pharmaceutical Potential
- N-(Substituted phenyl)acetamides (): Used as intermediates for heterocycles like 2,5-piperazinediones. The target compound’s sulfonyl group may enable novel cyclization pathways for drug discovery .
Biological Activity
N-[(2,4-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of Sulfonamide : The initial step includes the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield a sulfonamide precursor.
- Acetamide Derivation : This intermediate is then reacted with various bromo-N-(un/substituted-phenyl)acetamides to produce the final compound through nucleophilic substitution reactions.
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activities. Notably:
- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Such inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.
- Alpha-Glucosidase Inhibition : It has been shown to inhibit alpha-glucosidase activity, which is relevant for managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption in the intestine.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
-
Enzyme Inhibition Studies :
- A study published in Brazilian Journal of Pharmaceutical Sciences demonstrated that newly synthesized sulfonamides exhibited potent inhibitory effects on both AChE and alpha-glucosidase enzymes. The results indicated that structural modifications significantly influenced the inhibitory potency against these enzymes .
- Therapeutic Potential :
- Pharmacokinetics :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 342.44 g/mol |
| Solubility | Soluble in DMSO; poorly soluble in water |
| AChE Inhibition IC50 | 0.5 µM |
| Alpha-Glucosidase Inhibition IC50 | 0.8 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
